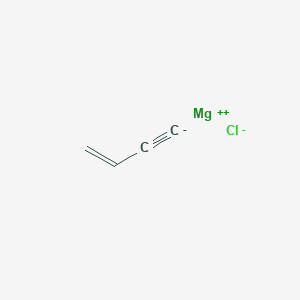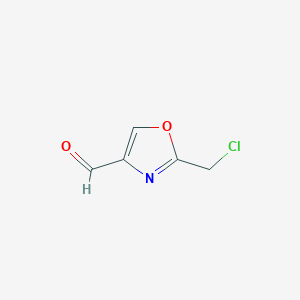
2-(Chloromethyl)-1,3-oxazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-1,3-oxazole-4-carbaldehyde is an organic compound with the following structure:
Structure: C5H4ClNO2
It contains a five-membered oxazole ring fused to an aldehyde group and a chloromethyl substituent. The compound is notable for its reactivity due to the presence of both an aldehyde and a halogen.
Preparation Methods
Synthetic Routes:
Vilsmeier-Haack Reaction:
Chlorination of 2-(hydroxymethyl)oxazole:
Industrial Production:
The industrial production of this compound typically involves large-scale synthesis using the Vilsmeier-Haack reaction due to its efficiency and scalability.
Chemical Reactions Analysis
2-(Chloromethyl)-1,3-oxazole-4-carbaldehyde participates in various reactions:
Nucleophilic Substitution:
Condensation Reactions:
Scientific Research Applications
Organic Synthesis:
Medicinal Chemistry:
Pesticide Research:
Mechanism of Action
The exact mechanism of action for 2-(Chloromethyl)-1,3-oxazole-4-carbaldehyde depends on its specific application. its reactivity as an electrophile and its potential to form covalent bonds with nucleophiles play a crucial role.
Comparison with Similar Compounds
2-(Chloromethyl)tetrahydropyran:
2-Chloroethyl methyl ether:
Remember that precise naming conventions are essential in chemistry, and variations in naming may exist
Properties
CAS No. |
154136-85-3 |
|---|---|
Molecular Formula |
C5H4ClNO2 |
Molecular Weight |
145.54 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C5H4ClNO2/c6-1-5-7-4(2-8)3-9-5/h2-3H,1H2 |
InChI Key |
PGYBNLVTUQTSSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)CCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


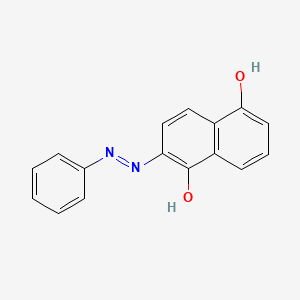
![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)

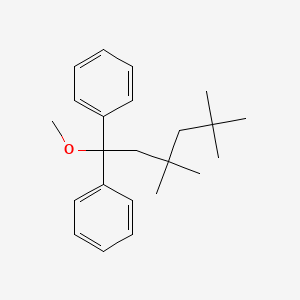
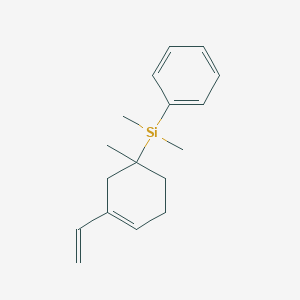
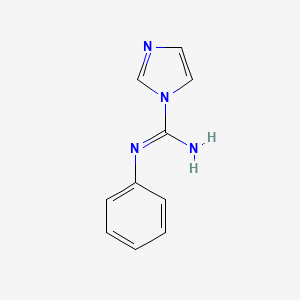

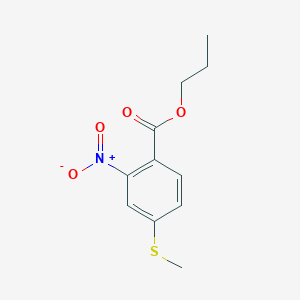
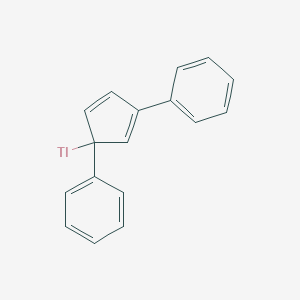
![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)
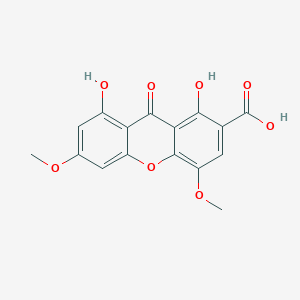
![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)
